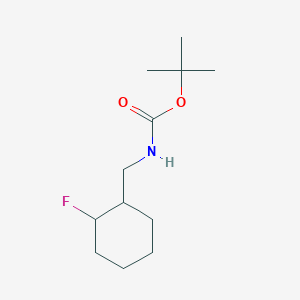
Pivaloyl-D-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivaloyl-D-valine is a derivative of the amino acid D-valine, where the amino group is protected by a pivaloyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pivaloyl-D-valine can be synthesized through the reaction of D-valine with pivaloyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-valine in a suitable solvent like dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add pivaloyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Pivaloyl-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pivaloyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pivaloyl-D-valine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amino acids in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process.
Biology: Utilized in the study of enzyme mechanisms and protein structure due to its stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and fine chemicals due to its versatility and stability.
Mecanismo De Acción
The mechanism of action of pivaloyl-D-valine involves the protection of the amino group through the formation of a stable pivaloyl derivative. This protection prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The pivaloyl group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amino group.
Comparación Con Compuestos Similares
Pivaloyl-L-valine: Similar in structure but derived from L-valine. It has different stereochemistry and may exhibit different reactivity and applications.
Acetyl-D-valine: Another amino acid derivative with an acetyl protecting group instead of pivaloyl. It is less stable but easier to remove.
Boc-D-valine: Contains a tert-butoxycarbonyl protecting group. It is commonly used in peptide synthesis but has different stability and reactivity compared to pivaloyl-D-valine.
Uniqueness: this compound is unique due to its high stability and resistance to hydrolysis, making it an excellent protecting group in organic synthesis. Its stability under various conditions allows for selective reactions and easy removal when needed.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
(2R)-2-(2,2-dimethylpropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clave InChI |
OXLOTCJAYCHDBD-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=O)C(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
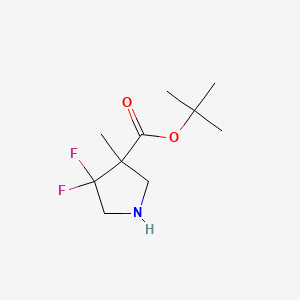
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
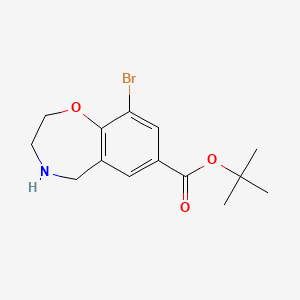
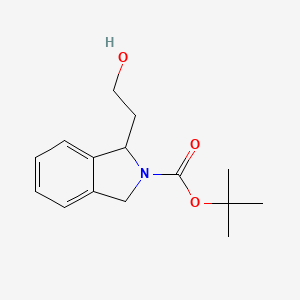
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
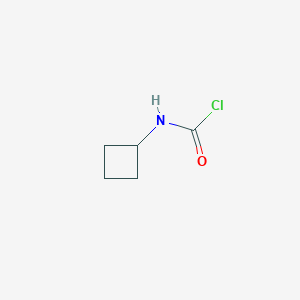
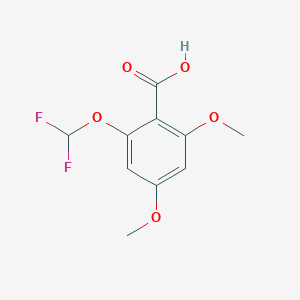
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
